3-(2-Methoxyethoxy)azetidine (CAS 221198-11-4) is a highly polar, sp3-rich building block widely utilized in medicinal chemistry and agrochemical development as a bioisosteric replacement for larger, more lipophilic saturated heterocycles such as piperidines, pyrrolidines, and morpholines. By combining the compact, rigid, and metabolically stable azetidine core with a hydrophilic 2-methoxyethoxy side chain, this compound effectively lowers overall molecular lipophilicity (logD) while increasing aqueous solubility through additional hydrogen bond acceptors. In procurement and scale-up contexts, it is typically sourced as a hydrochloride salt (CAS 250371-77-8) to ensure handling stability and reproducible synthetic coupling yields in standard amide-bond formations and nucleophilic substitutions [1].
Substituting 3-(2-methoxyethoxy)azetidine with simpler analogs like 3-methoxyazetidine, 3-ethoxyazetidine, or unsubstituted pyrrolidines often compromises the target molecule's pharmacokinetic and safety profiles. While pyrrolidines provide similar basicity, their higher lipophilicity frequently exacerbates hERG channel inhibition and increases susceptibility to cytochrome P450 (CYP) mediated oxidative clearance. Furthermore, substituting the 2-methoxyethoxy chain with a shorter, purely hydrophobic alkyl ether (e.g., ethoxy or propoxy) removes a critical hydrogen-bond acceptor, leading to diminished aqueous solubility and potentially altering the binding thermodynamics in polar receptor pockets. For procurement teams, selecting the exact 2-methoxyethoxy-substituted azetidine is essential to maintain the delicate balance of low logD, high thermodynamic solubility, and minimized off-target liabilities in late-stage lead optimization [1].
The incorporation of azetidines bearing polar ether side chains is a validated strategy to reduce lipophilicity compared to traditional six-membered heterocycles. Replacing a piperidine or morpholine core with a 3-(2-methoxyethoxy)azetidine moiety typically reduces the calculated logD by 0.5 to 1.5 units. This reduction in lipophilicity directly correlates with a significant decrease in hERG channel affinity, a critical cardiovascular safety liability [1].
| Evidence Dimension | Lipophilicity (logD) and hERG IC50 |
| Target Compound Data | Lower logD (typically < 1.5) and minimized hERG inhibition (> 30 µM) |
| Comparator Or Baseline | Piperidine or Pyrrolidine analogs (higher logD, hERG IC50 often < 10 µM) |
| Quantified Difference | ~0.5-1.5 unit logD reduction; >3-fold improvement in hERG safety margin |
| Conditions | Standard in vitro hERG patch-clamp assays and shake-flask logD (pH 7.4) measurements |
Procuring this specific polar azetidine allows medicinal chemists to rescue lead compounds stalled by cardiovascular toxicity or excessive lipophilicity.
The 2-methoxyethoxy substituent acts as a miniature PEG chain, providing two flexible oxygen atoms that serve as potent hydrogen-bond acceptors. Compared to simple 3-alkoxyazetidines (like 3-ethoxyazetidine), the 3-(2-methoxyethoxy) derivative substantially increases thermodynamic aqueous solubility, preventing precipitation in biological assays [1].
| Evidence Dimension | Thermodynamic Aqueous Solubility |
| Target Compound Data | High kinetic and thermodynamic solubility (often >100 µg/mL in PBS) |
| Comparator Or Baseline | 3-Ethoxyazetidine or 3-Propoxyazetidine analogs |
| Quantified Difference | 2 to 5-fold increase in aqueous solubility compared to mono-ether analogs |
| Conditions | PBS buffer, pH 7.4, 24-hour equilibration |
Higher intrinsic solubility reduces the need for complex, costly formulations during preclinical in vivo efficacy and PK testing.
The strained four-membered azetidine ring is inherently less susceptible to alpha-oxidation by cytochrome P450 enzymes than its five- or six-membered counterparts. When coupled with the relatively stable 2-methoxyethoxy ether, the resulting building block imparts superior metabolic stability to the final active pharmaceutical ingredient (API), significantly extending its half-life [1].
| Evidence Dimension | In vitro Intrinsic Clearance (Cl_int) in Human Liver Microsomes (HLM) |
| Target Compound Data | Prolonged half-life (T1/2 > 60-120 min) |
| Comparator Or Baseline | N-alkyl pyrrolidine or piperidine analogs (T1/2 often < 30 min) |
| Quantified Difference | >2-fold extension in microsomal half-life |
| Conditions | Human Liver Microsomes (HLM) assay, 0.5 - 2 hour incubation |
Procuring this metabolically stable building block directly improves the oral bioavailability and half-life of downstream therapeutic candidates.
Due to its ability to lower logD and increase aqueous solubility, this compound is perfectly suited as a terminal amine building block in the optimization of orally administered small molecules that suffer from poor dissolution or high first-pass metabolism [1].
In projects where late-stage leads exhibit unacceptable hERG channel blockade, substituting a basic, lipophilic pyrrolidine or piperidine with 3-(2-methoxyethoxy)azetidine acts as a structural detoxification step, preserving target affinity while engineering out the liability [1].
The tunable basicity and specific polar surface area (PSA) contribution of the 2-methoxyethoxy chain can be leveraged to precisely titrate blood-brain barrier (BBB) permeability, making it a valuable scaffold for both CNS-penetrant and peripherally restricted drug design workflows [1].